molecular formula C20H23FN2O2S2 B14944924 1-[(4-tert-butylphenyl)sulfonyl]-2-[(2-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole

1-[(4-tert-butylphenyl)sulfonyl]-2-[(2-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole

Cat. No.: B14944924
M. Wt: 406.5 g/mol
InChI Key: HMUQQQICQKFHTA-UHFFFAOYSA-N
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Description

1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-2-[(2-FLUOROBENZYL)SULFANYL]-4,5-DIHYDRO-1H-IMIDAZOLE is a complex organic compound that features a combination of sulfonyl and sulfanyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-2-[(2-FLUOROBENZYL)SULFANYL]-4,5-DIHYDRO-1H-IMIDAZOLE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step often involves the reaction of the imidazole intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Sulfanyl Group: The final step involves the nucleophilic substitution reaction where the imidazole derivative reacts with a fluorobenzyl sulfide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-2-[(2-FLUOROBENZYL)SULFANYL]-4,5-DIHYDRO-1H-IMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-2-[(2-FLUOROBENZYL)SULFANYL]-4,5-DIHYDRO-1H-IMIDAZOLE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-2-[(2-FLUOROBENZYL)SULFANYL]-4,5-DIHYDRO-1H-IMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and sulfanyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-2-[(2-CHLOROBENZYL)SULFANYL]-4,5-DIHYDRO-1H-IMIDAZOLE
  • 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-2-[(2-METHYLBENZYL)SULFANYL]-4,5-DIHYDRO-1H-IMIDAZOLE

Uniqueness

1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-2-[(2-FLUOROBENZYL)SULFANYL]-4,5-DIHYDRO-1H-IMIDAZOLE is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic properties and influence the compound’s reactivity and binding affinity. The combination of sulfonyl and sulfanyl groups also provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C20H23FN2O2S2

Molecular Weight

406.5 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole

InChI

InChI=1S/C20H23FN2O2S2/c1-20(2,3)16-8-10-17(11-9-16)27(24,25)23-13-12-22-19(23)26-14-15-6-4-5-7-18(15)21/h4-11H,12-14H2,1-3H3

InChI Key

HMUQQQICQKFHTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3F

Origin of Product

United States

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